molecular formula C7H14O3 B2463203 2-(Hydroxymethyl)-3,3-dimethylbutanoic acid CAS No. 51439-23-7

2-(Hydroxymethyl)-3,3-dimethylbutanoic acid

Cat. No. B2463203
CAS RN: 51439-23-7
M. Wt: 146.186
InChI Key: NOXMGVWXKGFZHA-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-3,3-dimethylbutanoic acid is a complex organic compound. The hydroxymethyl group in its structure consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH), making it an alcohol .

Scientific Research Applications

Metabolite Identification in Human Urine

A study by Grigoryev, Kavanagh, and Pechnikov (2016) identified several metabolites of a synthetic cannabimimetic, which is a derivative of 2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid, in human urine. The research utilized techniques like gas chromatography–mass spectrometry and liquid chromatography with time-of-flight mass spectrometry to identify these metabolites, revealing insights into the metabolic pathways of this compound (Grigoryev et al., 2016).

Cyanohydrin Synthesis

Powell et al. (1978) explored cyanohydrin synthesis as a method to synthesize 2,3-dihydroxy-2,3-dimethylbutanoic acid. This research contributed to the understanding of chemical reactions and intermediate compounds in the synthesis process, highlighting the versatility of this compound in organic synthesis (Powell et al., 1978).

Stereochemical Analysis

Research by Galetto and Gaffield (1969) on (–)-2-chloro-3,3-dimethylbutanoic acids, which are structurally related to 2-(Hydroxymethyl)-3,3-dimethylbutanoic acid, contributed to the field of stereochemistry. Their work involved the determination of absolute configurations and provided valuable insights into the stereochemical properties of similar compounds (Galetto & Gaffield, 1969).

Photocatalyzed Oxidation Studies

Xu, Cai, and O’Shea (2007) investigated the photocatalyzed oxidation of methylated arsenic species in TiO2 suspensions. This study demonstrates the potential application of compounds like 2-(Hydroxymethyl)-3,3-dimethylbutanoic acid in environmental science, particularly in the degradation of harmful substances (Xu, Cai, & O’Shea, 2007).

Synthesis and Applications in Organic Chemistry

Research by Hegarty and O'neill (1993) focused on the synthesis of sterically congested acetic acid derivatives, including reactions with tert-butyl 2-oxo-3,3-dimethylbutanoate. Their findings contribute to the understanding of chemical synthesis techniques and applications of similar compounds in organic chemistry (Hegarty & O'neill, 1993).

properties

IUPAC Name

2-(hydroxymethyl)-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2,3)5(4-8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXMGVWXKGFZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)-3,3-dimethylbutanoic acid

Citations

For This Compound
1
Citations
RK Boeckman Jr, KF Biegasiewicz… - The Journal of …, 2015 - ACS Publications
Further studies of the direct enantioselective α-hydroxymethylation of aldehydes employing the α,α-diarylprolinol trimethylsilyl ether class of organocatalysts are described. This process …
Number of citations: 48 pubs.acs.org

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